Ac-VDVAD-CHO
Overview
Description
- The compound’s full chemical name is N-acetyl-L-valyl-L-α-aspartyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-L-alaninamide, trifluoroacetate salt .
- Its molecular formula is C23H37N5O10 • XCF3COOH , with a molecular weight of 543.6 g/mol .
Ac-VDVAD-CHO: is an inhibitor of caspase-2, caspase-3, and caspase-7.
Mechanism of Action
Target of Action
Ac-VDVAD-CHO is a potent, reversible aldehyde inhibitor . Its primary targets are caspase-2 and caspase-3 . Caspases are a family of cysteine-dependent aspartate-specific proteases that play essential roles in various cellular processes, such as apoptosis, proliferation, and differentiation .
Mode of Action
This compound interacts with its targets by inhibiting their action. It is a non-selective inhibitor, meaning it inhibits both caspase-2 and caspase-3 . The compound binds to the active sites of these caspases, preventing them from carrying out their normal function . This interaction results in changes at the molecular level, affecting the normal functioning of the cell.
Biochemical Pathways
The inhibition of caspase-2 and caspase-3 by this compound affects several biochemical pathways. Caspases are involved in the initiation and execution of programmed cell death or apoptosis . By inhibiting these caspases, this compound can potentially disrupt the normal apoptotic pathways, leading to changes in cell survival and function .
Pharmacokinetics
As a potent inhibitor of caspase-2 and caspase-3, it is likely that these properties would significantly impact its bioavailability and effectiveness .
Result of Action
The inhibition of caspase-2 and caspase-3 by this compound can lead to significant molecular and cellular effects. For instance, it can potentially disrupt the normal apoptotic pathways, leading to changes in cell survival and function . This could have implications in various pathological conditions, including cancer and inflammation .
Biochemical Analysis
Biochemical Properties
Ac-VDVAD-CHO interacts with caspase-2 and caspase-3, enzymes that play crucial roles in programmed cell death . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, inhibiting their activity .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit caspase-2 and caspase-3. By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with caspase-2 and caspase-3. This binding results in the inhibition of these enzymes, leading to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. These studies have shown that this compound exhibits stability and does not degrade over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to result in toxic or adverse effects .
Metabolic Pathways
This compound is involved in the caspase-mediated apoptotic pathway. It interacts with caspase-2 and caspase-3, influencing the metabolic flux and metabolite levels within this pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Its localization and accumulation within cells are influenced by its interactions with caspase-2 and caspase-3 .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where caspase-2 and caspase-3 are located. Its activity and function are influenced by its localization within this cellular compartment .
Preparation Methods
Synthetic Routes: The synthesis of Ac-VDVAD-CHO involves several steps, including acetylation, peptide bond formation, and formylation. Specific synthetic routes are available in the literature.
Reaction Conditions: The reaction conditions vary depending on the specific steps. For example, acetylation typically involves acetic anhydride or acetyl chloride in a solvent like dichloromethane or acetonitrile.
Industrial Production: While there isn’t widespread industrial production of this compound, it can be synthesized in research laboratories.
Chemical Reactions Analysis
Reactions: Ac-VDVAD-CHO is stable and doesn’t readily undergo chemical reactions under normal conditions.
Common Reagents and Conditions: No specific reagents or conditions are commonly associated with its chemical transformations.
Major Products: Since it’s primarily used as an inhibitor, the compound itself remains unchanged during most reactions.
Scientific Research Applications
Biochemistry and Cell Biology: Researchers use Ac-VDVAD-CHO to study caspase-mediated apoptosis pathways. It helps elucidate the role of caspases in disease and normal cellular processes.
Drug Development: Understanding caspase inhibition is crucial for designing potential therapeutic agents.
Bone Growth and Remodeling: This compound inhibits alkaline phosphatase and caspase-2/-3 activity induced by bone morphogenic protein 4 (BMP4) in bone marrow stromal cells.
Comparison with Similar Compounds
Uniqueness: Ac-VDVAD-CHO’s uniqueness lies in its specificity for caspase-2, -3, and -7.
Similar Compounds: Other caspase inhibitors include Z-VDVAD-AFC (trifluoroacetate salt) and related peptide-based inhibitors.
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O10/c1-10(2)18(25-13(6)30)23(38)27-15(8-17(33)34)21(36)28-19(11(3)4)22(37)24-12(5)20(35)26-14(9-29)7-16(31)32/h9-12,14-15,18-19H,7-8H2,1-6H3,(H,24,37)(H,25,30)(H,26,35)(H,27,38)(H,28,36)(H,31,32)(H,33,34)/t12-,14-,15-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGHGBCRVSBUHH-GOYXDOSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431757 | |
Record name | Ac-VDVAD-CHO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194022-51-0 | |
Record name | Ac-VDVAD-CHO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ac-VDVAD-CHO acts as a potent and irreversible inhibitor of caspase-2. [, ] It mimics the natural peptide substrate of caspase-2 and binds to the enzyme's active site. The aldehyde group of this compound forms a covalent bond with the catalytic cysteine residue of caspase-2, irreversibly blocking its activity. [] This inhibition disrupts the caspase cascade, a critical pathway involved in apoptosis (programmed cell death). []
ANone: Unfortunately, the provided research articles primarily focus on the biological activity and applications of this compound as a caspase inhibitor. Detailed structural characterization data like molecular formula, weight, and spectroscopic information are not explicitly provided in these texts.
A: Researchers often employ this compound alongside other caspase inhibitors, such as Z-VAD-FMK (a broad-spectrum caspase inhibitor), to achieve more targeted and controlled inhibition of specific caspase pathways. [] This is particularly useful when studying the complex interplay and roles of different caspases in cellular processes like apoptosis. By selectively inhibiting certain caspases while leaving others active, researchers can dissect the specific contributions of each caspase to the overall biological response. []
A: While a potent caspase-2 inhibitor, this compound might not be completely specific for this particular caspase. [] It may exhibit some level of cross-reactivity with other caspases, albeit to a lesser extent. Researchers should be aware of this potential off-target activity and consider using complementary approaches, such as genetic knockdown or alternative specific inhibitors, to confirm their findings.
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